The compound is classified as a benzimidazole derivative and is recognized for its structural features that may confer distinct biological activities. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(1-ethyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one. Its CAS number is 923249-05-2, and it is cataloged in various chemical databases such as PubChem, where it is listed under the InChI key: InChI=1S/C16H17N3O/c1-4-19-14-9-11(3)10(2)8-13(14)18-15(19)12-6-5-7-17-16(12)20/h5-9H,4H2,1-3H3,(H,17,20).
The synthesis of 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves several key steps:
The reaction conditions such as temperature, reaction time, and choice of solvents are crucial for optimizing yields. For instance, maintaining an appropriate temperature (typically between 50°C to 130°C) during different stages can significantly affect the reaction kinetics and product formation.
The molecular structure of 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can be characterized by its unique arrangement of atoms:
The structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and X-ray crystallography to confirm the arrangement of atoms and functional groups within the molecule .
The chemical reactivity of 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can involve several types of reactions:
Parameters such as solvent choice (polar vs. non-polar), temperature control during reactions (often requiring inert atmospheres), and timing are critical for achieving desired outcomes in synthetic pathways.
The mechanism of action for 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone involves its interaction with specific biological targets:
Research indicates that derivatives of benzimidazole compounds often exhibit significant activity against a range of pathogens due to their structural similarities with naturally occurring biomolecules.
The physical and chemical properties of 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone are essential for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; insoluble in water |
| Stability | Stable under normal laboratory conditions |
| UV Absorption | Specific wavelengths not reported |
These properties influence its application in research and industry .
3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has diverse applications across several fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: